Cas no 2229288-22-4 (2-(4-Fluoro-2-methylphenyl)butanedioic acid)

2-(4-Fluoro-2-methylphenyl)butanedioic acid is a fluorinated aromatic dicarboxylic acid derivative with potential applications in pharmaceutical and agrochemical synthesis. Its structure, featuring a fluorine substituent and a methyl group on the phenyl ring, enhances reactivity and selectivity in organic transformations. The dicarboxylic acid functionality allows for versatile derivatization, making it a valuable intermediate for constructing complex molecules. The fluorine atom contributes to improved metabolic stability and binding affinity in bioactive compounds. This compound is characterized by high purity and consistent performance, suitable for research and industrial-scale processes requiring precise structural modifications. Its stability under standard conditions ensures reliable handling and storage.
2-(4-Fluoro-2-methylphenyl)butanedioic acid structure
2229288-22-4 structure
Product Name:2-(4-Fluoro-2-methylphenyl)butanedioic acid
CAS No:2229288-22-4
MF:C11H11FO4
MW:226.201047182083
CID:5569734
PubChem ID:165616929
Update Time:2025-05-26

2-(4-Fluoro-2-methylphenyl)butanedioic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-1825258
    • 2229288-22-4
    • 2-(4-fluoro-2-methylphenyl)butanedioic acid
    • 2-(4-Fluoro-2-methylphenyl)butanedioic acid
    • Inchi: 1S/C11H11FO4/c1-6-4-7(12)2-3-8(6)9(11(15)16)5-10(13)14/h2-4,9H,5H2,1H3,(H,13,14)(H,15,16)
    • InChI Key: XPSKFTCVAXXFEZ-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=C(C)C=1)C(C(=O)O)CC(=O)O

Computed Properties

  • Exact Mass: 226.06413699g/mol
  • Monoisotopic Mass: 226.06413699g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 279
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 74.6Ų

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2-(4-Fluoro-2-methylphenyl)butanedioic acid Related Literature

Additional information on 2-(4-Fluoro-2-methylphenyl)butanedioic acid

Introduction to 2-(4-Fluoro-2-methylphenyl)butanedioic acid (CAS No. 2229288-22-4)

2-(4-Fluoro-2-methylphenyl)butanedioic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2229288-22-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a butanedioic acid backbone substituted with a fluoro-substituted methylphenyl group, exhibits unique structural and chemical properties that make it a promising candidate for various applications, particularly in drug discovery and development.

The molecular structure of 2-(4-Fluoro-2-methylphenyl)butanedioic acid consists of a four-carbon chain (butanedioic acid) linked to a phenyl ring at the second carbon position. The phenyl ring is further modified by the presence of a fluorine atom at the fourth position and a methyl group at the second position. This specific arrangement of functional groups imparts distinct physicochemical properties, including solubility, stability, and reactivity, which are critical factors in its potential utility as an intermediate or active pharmaceutical ingredient (API).

In recent years, there has been growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability and improved binding affinity to biological targets. The fluorine atom in 2-(4-Fluoro-2-methylphenyl)butanedioic acid can significantly influence the electronic properties of the molecule, thereby affecting its interactions with enzymes and receptors. This feature makes it particularly valuable in the design of small-molecule drugs targeting neurological disorders, cancer, and inflammatory diseases.

One of the most compelling aspects of 2-(4-Fluoro-2-methylphenyl)butanedioic acid is its role as a key intermediate in synthesizing more complex pharmacophores. Researchers have leveraged its structural framework to develop novel compounds with enhanced pharmacological profiles. For instance, derivatives of this compound have been explored as potential inhibitors of polyphenol oxidases and other enzymes implicated in oxidative stress-related pathologies. The fluoro-substituted aromatic moiety is particularly noteworthy for its ability to modulate enzyme kinetics and binding interactions.

Recent studies have highlighted the therapeutic potential of 2-(4-Fluoro-2-methylphenyl)butanedioic acid in addressing neurodegenerative conditions. Its ability to cross the blood-brain barrier and interact with central nervous system (CNS) receptors has been investigated in preclinical models. Preliminary findings suggest that this compound may exhibit neuroprotective effects by inhibiting aberrant protein aggregation and reducing oxidative damage. These observations have spurred further research into optimizing its pharmacokinetic properties for clinical translation.

The synthesis of 2-(4-Fluoro-2-methylphenyl)butanedioic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and fluorination techniques, have been employed to construct the desired molecular architecture efficiently. The scalability of these synthetic routes is crucial for industrial production, particularly if this compound were to progress into clinical development.

From a regulatory perspective, 2-(4-Fluoro-2-methylphenyl)butanedioic acid must meet stringent quality standards set by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Analytical techniques like high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are employed to confirm its identity and assess its purity. These rigorous quality control measures ensure that any pharmaceutical applications involving this compound are safe and effective.

The environmental impact of producing and handling 2-(4-Fluoro-2-methylphenyl)butanedioic acid is another critical consideration. Sustainable synthetic strategies are being explored to minimize waste generation and reduce reliance on hazardous reagents. Green chemistry principles, such as solvent recovery systems and catalytic processes that enhance atom economy, are being integrated into production protocols to align with global efforts toward sustainable pharmaceutical manufacturing.

In conclusion, 2-(4-Fluoro-2-methylphenyl)butanedioic acid (CAS No. 2229288-22-4) represents a significant advancement in medicinal chemistry due to its unique structural features and promising biological activities. Its role as a versatile intermediate in drug development underscores its importance in addressing complex diseases. As research continues to uncover new therapeutic applications, this compound is poised to play an increasingly vital role in modern medicine.

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